4-Amino-1-(4-chlorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(4-chlorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-chlorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-1,4,5,6,7,8-hexahydro-4-(substituted phenyl)quinoline-3-carbonitriles with appropriate reagents . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-chlorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the pyrazoloquinoline core .
Scientific Research Applications
4-Amino-1-(4-chlorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-chlorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial and antitumor properties.
Pyrimidoquinoline derivatives: These compounds also have a fused heterocyclic structure and are known for their antitumor activity.
Triazinoquinoline derivatives: Similar in structure and function, these compounds are explored for their therapeutic potential.
Uniqueness
4-Amino-1-(4-chlorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain cancer cell lines makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-amino-1-(4-chlorophenyl)-3,7-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C18H17ClN4O/c1-9-7-13-16(14(24)8-9)17(20)15-10(2)22-23(18(15)21-13)12-5-3-11(19)4-6-12/h3-6,9H,7-8H2,1-2H3,(H2,20,21) |
InChI Key |
YHGBRCNAAZNMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=C3C(=NN(C3=N2)C4=CC=C(C=C4)Cl)C)N |
Origin of Product |
United States |
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